molecular formula C13H10Cl3NO B2882188 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1036577-07-7

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol

Cat. No. B2882188
CAS RN: 1036577-07-7
M. Wt: 302.58
InChI Key: UZYLCPVMJYHZLV-UHFFFAOYSA-N
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Description

“4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H10Cl3NO . More detailed structural information, such as bond lengths and angles, would typically be obtained through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.58 . Other physical and chemical properties such as melting point, solubility, and conductance are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves complex chemical reactions aimed at producing substances with potential antimicrobial properties or for use in further chemical transformations. For example, the synthesis of formazans from a Mannich base, which includes similar chemical structures, has been demonstrated to exhibit moderate antimicrobial activity against certain bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the potential application of such compounds in developing new antimicrobial agents.

Environmental Applications

Research into the oxidative transformation of triclosan and chlorophene by manganese oxides reveals these compounds' susceptibility to rapid oxidation, leading to their transformation in environmental contexts (Zhang & Huang, 2003). This process is essential for understanding how such compounds behave in water and soil, potentially leading to methods for mitigating their environmental impact.

Anticancer Activity

The synthesis and characterization of Schiff bases, including related chemical structures, show potential anticancer activity. Specific compounds have been tested against cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020). This suggests the possibility of utilizing such compounds in developing new anticancer therapies.

Corrosion Inhibition

Amine derivative compounds, including structures similar to "4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol," have been investigated for their corrosion inhibition performance on mild steel in acidic environments (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020). These findings are crucial for developing new corrosion inhibitors that protect industrial equipment and infrastructure.

Photocatalytic Degradation

Studies on the visible-light-induced photocatalytic degradation of 4-chlorophenol and similar phenolic compounds highlight the potential of using photocatalysis for environmental remediation, particularly in water treatment applications (Kim & Choi, 2005). This research points towards innovative methods for breaking down persistent organic pollutants in the environment.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s worth noting that the compound is used for proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

4-chloro-2-[(2,5-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLCPVMJYHZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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